molecular formula C16H19NO3 B14135978 4-Methoxynaphthalen-1-yl diethylcarbamate

4-Methoxynaphthalen-1-yl diethylcarbamate

Katalognummer: B14135978
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: SRZKUHFDOFZUEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxynaphthalen-1-yl diethylcarbamate is an organic compound with the molecular formula C₁₆H₁₉NO₃ and a molecular weight of 273.33 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and a diethylcarbamate group attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxynaphthalen-1-yl diethylcarbamate typically involves the reaction of 4-methoxynaphthalene with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethylcarbamoyl chloride . The general reaction scheme is as follows:

4-Methoxynaphthalene+Diethylcarbamoyl chloride4-Methoxynaphthalen-1-yl diethylcarbamate\text{4-Methoxynaphthalene} + \text{Diethylcarbamoyl chloride} \rightarrow \text{this compound} 4-Methoxynaphthalene+Diethylcarbamoyl chloride→4-Methoxynaphthalen-1-yl diethylcarbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxynaphthalen-1-yl diethylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Methoxynaphthalen-1-yl diethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methoxynaphthalen-1-yl diethylcarbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxynaphthalen-1-yl trifluoromethanesulfonate: Similar structure but different functional group.

    4-Methoxynaphthalen-1-ylamine: Similar structure but different functional group.

    4-Methoxynaphthalen-1-yl acetate: Similar structure but different functional group.

Uniqueness

4-Methoxynaphthalen-1-yl diethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and diethylcarbamate groups make it versatile for various applications in research and industry .

Eigenschaften

Molekularformel

C16H19NO3

Molekulargewicht

273.33 g/mol

IUPAC-Name

(4-methoxynaphthalen-1-yl) N,N-diethylcarbamate

InChI

InChI=1S/C16H19NO3/c1-4-17(5-2)16(18)20-15-11-10-14(19-3)12-8-6-7-9-13(12)15/h6-11H,4-5H2,1-3H3

InChI-Schlüssel

SRZKUHFDOFZUEY-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)OC1=CC=C(C2=CC=CC=C21)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.